REACTION_CXSMILES
|
C[O:2][CH:3]=[CH:4][C:5]1[C:6]([N:11]2[CH2:16][CH2:15][CH2:14][CH2:13][C:12]2=[O:17])=[N:7][CH:8]=[CH:9][CH:10]=1>C(O)=O.O>[O:17]=[C:12]1[CH2:13][CH2:14][CH2:15][CH2:16][N:11]1[C:6]1[C:5]([CH2:4][CH:3]=[O:2])=[CH:10][CH:9]=[CH:8][N:7]=1
|
Name
|
1-[3-(2-Methoxyethenyl)pyridin-2-yl]piperidin-2-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=CC=1C(=NC=CC1)N1C(CCCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent is removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1N(CCCC1)C1=NC=CC=C1CC=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |